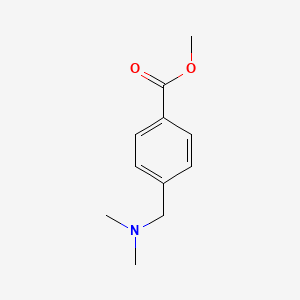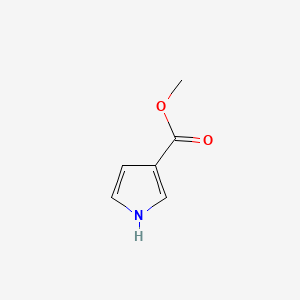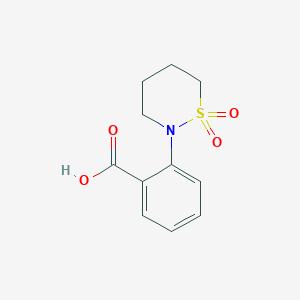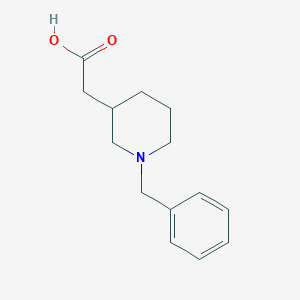![molecular formula C11H11F3 B1313656 2-甲基-3-[(4-三氟甲基)苯基]-1-丙烯 CAS No. 53482-96-5](/img/structure/B1313656.png)
2-甲基-3-[(4-三氟甲基)苯基]-1-丙烯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trifluoromethylated compounds, such as the one you mentioned, are often used in the pharmaceutical and agrochemical industries due to their unique physical and chemical properties . The presence of a fluorine atom and a carbon-containing ring structure are thought to bestow many of the distinctive properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylated compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of a ring structure from a trifluoromethyl-containing building block .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylated compounds can be complex and depend on the specific compound and conditions .Physical And Chemical Properties Analysis
Trifluoromethylated compounds are characterized by the presence of a fluorine atom and a ring structure in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学研究应用
应用于合成和催化
合成功能化合物:该化合物已被用于合成各种功能化合物的反应。例如,已经制备了1-乙氧基-3-三氟甲基-1,3-丁二烯及其衍生物,与2-甲基-3-[(4-三氟甲基)苯基]-1-丙烯密切相关,用于合成三氟甲基取代的邻苯二甲酸酯或苯甲酸酯,以及4-(三氟甲基)吡啶羧酸 (Volle & Schlosser, 2002)。
在聚合过程中的催化:基于硅桥联的C2对称双间苯基基安萨-铪二茂金属配合物,涉及类似于2-甲基-3-[(4-三氟甲基)苯基]-1-丙烯的结构,已被用于丙烯的配位聚合。这些配合物有助于合成高分子量异构聚丙烯,展示了它们在聚合科学中的重要性 (Machat, Lanzinger, Pöthig, & Rieger, 2017)。
应用于有机合成
在有机反应机理中:该化合物在各种有机反应机理中发挥作用。例如,在不同试剂存在下类似化合物的辐照产物包括噁唑啉和吡啶,表明其在光诱导有机反应中的实用性 (Orahovats, Jackson, Heimgartner, & Schmid, 1973)。
新化合物的制备:2-甲基-3-[(4-三氟甲基)苯基]-1-丙烯的化学结构适合合成新的有机化合物。例如,涉及相关化合物的Knoevenagel缩合反应导致新的有机结构的产生,这些结构在化学各领域具有潜在应用 (Gajdoš, Miklovič, & Krutošíková, 2006)。
应用于材料科学
- 合成功能材料:与2-甲基-3-[(4-三氟甲基)苯基]-1-丙烯结构相似的化合物已被用于合成含氟聚醚酰亚胺。这类材料在先进材料科学中具有重要意义,特别是在需要高性能聚合物的领域 (Yu Xin-hai, 2010)。
作用机制
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
Based on its chemical structure, it might undergo reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds with trifluoromethyl groups have been shown to exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Pharmacokinetics
The trifluoromethyl group is known to improve the metabolic stability and lipophilicity of drugs, which could potentially enhance the bioavailability of 2-methyl-3-[(4-trifluoromethyl)phenyl]-1-propene .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Action Environment
The action, efficacy, and stability of 2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, temperature, and light exposure could potentially affect its stability and activity .
安全和危害
未来方向
生化分析
Biochemical Properties
2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene plays a role in various biochemical reactions, primarily due to its ability to interact with enzymes and proteins. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes, potentially acting as an inhibitor or activator. For instance, it has been observed that compounds with trifluoromethyl groups can inhibit enzymes like cytochrome P450 . Additionally, the phenyl ring structure allows for interactions with aromatic amino acids in proteins, further influencing the compound’s biochemical activity.
Cellular Effects
The effects of 2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the trifluoromethyl group can modulate the activity of signaling proteins, leading to altered cellular responses . Furthermore, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These interactions can result in changes in cellular metabolism, such as altered energy production or biosynthetic pathways.
Molecular Mechanism
At the molecular level, 2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene exerts its effects through various binding interactions with biomolecules. The trifluoromethyl group can form hydrogen bonds with amino acid residues in proteins, enhancing the compound’s binding affinity . Additionally, the phenyl ring can participate in π-π interactions with aromatic residues, further stabilizing the binding. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding. Changes in gene expression can also occur through the compound’s interaction with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that compounds with trifluoromethyl groups can be relatively stable, but they may undergo slow degradation under certain conditions . Long-term exposure to this compound in in vitro or in vivo studies can result in sustained changes in cellular function, such as prolonged enzyme inhibition or altered gene expression.
Dosage Effects in Animal Models
The effects of 2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene can vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of the compound can result in toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes.
Metabolic Pathways
2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biochemical properties . These metabolic pathways can influence the compound’s overall activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene within cells and tissues are influenced by its interactions with transporters and binding proteins. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes . Once inside the cell, the compound can bind to specific proteins, affecting its localization and accumulation in different cellular compartments.
Subcellular Localization
The subcellular localization of 2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence energy production and metabolic processes. Alternatively, it may localize to the nucleus, affecting gene expression and other nuclear functions.
属性
IUPAC Name |
1-(2-methylprop-2-enyl)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3/c1-8(2)7-9-3-5-10(6-4-9)11(12,13)14/h3-6H,1,7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNUVGVLJASRLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453840 |
Source


|
| Record name | 1-(2-Methylprop-2-en-1-yl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53482-96-5 |
Source


|
| Record name | 1-(2-Methylprop-2-en-1-yl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1313576.png)
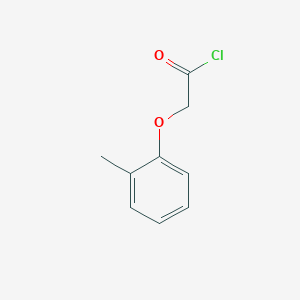
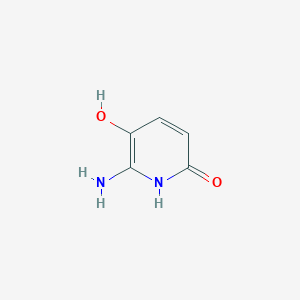
![1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethan-1-one](/img/structure/B1313581.png)




